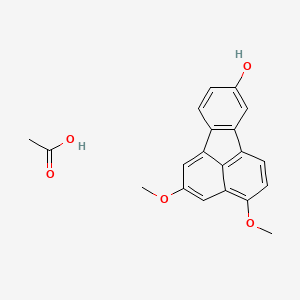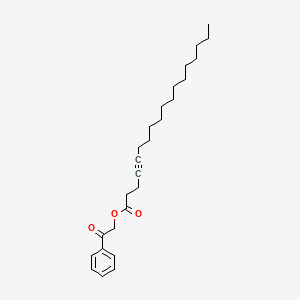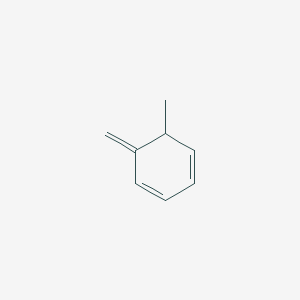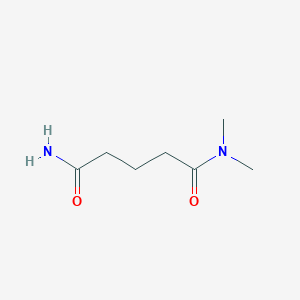![molecular formula C12H20O6 B14387445 Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate CAS No. 88239-04-7](/img/structure/B14387445.png)
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate is an organic compound with the molecular formula C12H20O6. This compound is characterized by the presence of ester functional groups, which are derived from acetic acid and hexanoic acid. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate typically involves esterification reactions. One common method is the reaction of 5-hydroxy-2-(hydroxymethyl)hexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 5-hydroxy-2-(hydroxymethyl)hexanoic acid and acetic acid.
Oxidation: 5-oxo-2-(oxomethyl)hexanoic acid.
Reduction: 5-(hydroxymethyl)-2-(hydroxymethyl)hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes that catalyze esterification and hydrolysis reactions, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(hydroxy)-2-[(hydroxymethyl)hexanoate]
- Ethyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
- Propyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate
Uniqueness
Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
88239-04-7 |
|---|---|
Molekularformel |
C12H20O6 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
methyl 5-acetyloxy-2-(acetyloxymethyl)hexanoate |
InChI |
InChI=1S/C12H20O6/c1-8(18-10(3)14)5-6-11(12(15)16-4)7-17-9(2)13/h8,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
XNRALTXNQZPWOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(COC(=O)C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



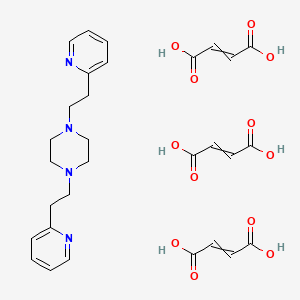
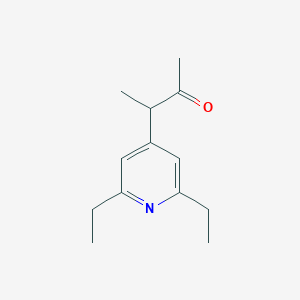
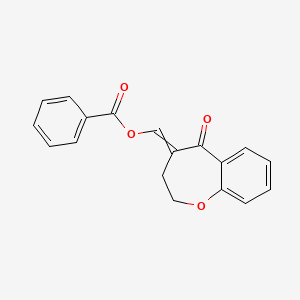
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
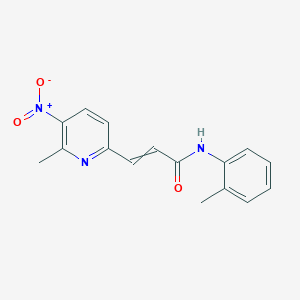
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
